molecular formula C21H20N2O2S3 B11657454 (5E)-3-[4-(3,4-Dihydro-1(2H)-quinolinyl)-4-oxobutyl]-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one

(5E)-3-[4-(3,4-Dihydro-1(2H)-quinolinyl)-4-oxobutyl]-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11657454
M. Wt: 428.6 g/mol
InChI Key: QSUKPSXQLXEAKX-NBVRZTHBSA-N
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Description

(5E)-3-[4-(3,4-Dihydro-1(2H)-quinolinyl)-4-oxobutyl]-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one is a synthetic organic compound designed for research applications. It features a 1,3-thiazolidin-4-one core, a privileged scaffold in medicinal chemistry known to be associated with a wide range of biological activities . This specific molecule integrates a 2-thienylmethylene group at the 5-position and a 4-(3,4-dihydro-1(2H)-quinolinyl)-4-oxobutyl chain at the 3-position of the thiazolidinone ring. Compounds based on the 1,3-thiazolidin-4-one structure have been reported extensively in scientific literature for their diverse biological properties. Research on analogous structures has indicated potential for such molecules to exhibit anti-inflammatory, analgesic, antioxidant, antimicrobial, and anticancer activities . The biological profile is often influenced by the specific substituents attached to the core structure, making this compound a candidate for investigation in various therapeutic areas. The (E)-configuration of the exocyclic double bond, as denoted by the (5E) prefix, is a critical structural feature that can influence the compound's geometry and interaction with biological targets. This product is intended for research and development purposes exclusively. It is strictly for use in laboratory settings and is not certified or intended for human therapeutic, diagnostic, or veterinary applications. Researchers should handle this material with appropriate safety precautions.

Properties

Molecular Formula

C21H20N2O2S3

Molecular Weight

428.6 g/mol

IUPAC Name

(5E)-3-[4-(3,4-dihydro-2H-quinolin-1-yl)-4-oxobutyl]-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-4-one

InChI

InChI=1S/C21H20N2O2S3/c24-19(22-11-3-7-15-6-1-2-9-17(15)22)10-4-12-23-20(25)18(28-21(23)26)14-16-8-5-13-27-16/h1-2,5-6,8-9,13-14H,3-4,7,10-12H2/b18-14+

InChI Key

QSUKPSXQLXEAKX-NBVRZTHBSA-N

Isomeric SMILES

C1CC2=CC=CC=C2N(C1)C(=O)CCCN3C(=O)/C(=C\C4=CC=CS4)/SC3=S

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)CCCN3C(=O)C(=CC4=CC=CS4)SC3=S

Origin of Product

United States

Preparation Methods

Formation of 2-Thioxo-1,3-thiazolidin-4-one

The thiazolidinone scaffold is synthesized via a three-component reaction involving:

  • Primary amine : Ethylenediamine derivatives (for N3 substitution)

  • Carbon disulfide (CS₂) : Introduces the thione group

  • Chloroacetyl chloride : Provides the α-chloro carbonyl precursor

Procedure :

  • Chloroacetyl chloride (1 mmol) is added to a mixture of amine (1 mmol) and CS₂ (5 mmol) at 0–5°C.

  • The reaction is warmed to room temperature, then heated at 100°C for 35 minutes under solvent-free conditions.

  • The crude product is purified via silica gel chromatography (n-hexane/ethyl acetate).

Key spectral data :

  • IR : ν(C=S) at 1180–1220 cm⁻¹; ν(C=O) at 1680–1720 cm⁻¹

  • ¹H NMR : Singlet for CH₂CO at δ 3.9–4.1 ppm; NH protons at δ 9.2–10.5 ppm.

Introduction of the 4-(3,4-Dihydro-1(2H)-quinolinyl)-4-oxobutyl Side Chain

Synthesis of 4-(3,4-Dihydro-1(2H)-quinolinyl)-4-oxobutyl Bromide

Step 1 : Friedel-Crafts acylation of 1,2,3,4-tetrahydroquinoline with succinic anhydride yields 4-(3,4-dihydroquinolin-1(2H)-yl)-4-oxobutanoic acid.
Step 2 : The carboxylic acid is converted to its acid chloride using thionyl chloride, followed by treatment with HBr/AcOH to generate the bromobutyl intermediate.

Characterization :

  • ¹³C NMR : Carbonyl resonance at δ 208–210 ppm; quaternary carbon adjacent to quinoline at δ 55–60 ppm.

N-Alkylation of the Thiazolidinone

The thiazolidinone core undergoes alkylation with 4-(3,4-dihydroquinolinyl)-4-oxobutyl bromide in the presence of K₂CO₃ in anhydrous DMF:

Thiazolidinone+Br-(CH₂)₃-CO-THQK₂CO₃, DMFN3-substituted product\text{Thiazolidinone} + \text{Br-(CH₂)₃-CO-THQ} \xrightarrow{\text{K₂CO₃, DMF}} \text{N3-substituted product}

Reaction conditions :

  • Temperature: 80°C, 12 hours

  • Yield: 65–75%.

Knoevenagel Condensation for 5-(2-Thienylmethylene) Substituent

Condensation with 2-Thiophenecarboxaldehyde

The 5-methylene group is introduced via base-catalyzed condensation:

Thiazolidinone+2-ThiophenecarboxaldehydeEt₃N, EtOH(5E)-Isomer\text{Thiazolidinone} + \text{2-Thiophenecarboxaldehyde} \xrightarrow{\text{Et₃N, EtOH}} \text{(5E)-Isomer}

Stereochemical control :

  • The (5E)-configuration is favored due to conjugation stabilization between the thiophene ring and thiazolidinone carbonyl.

Optimized conditions :

  • Catalyst: Triethylamine (10 mol%)

  • Solvent: Ethanol, reflux, 6 hours

  • Yield: 70–80%.

Key spectral validation :

  • ¹H NMR : Olefinic proton as a singlet at δ 7.8–8.0 ppm; thiophene protons at δ 7.2–7.5 ppm.

  • HRMS : Molecular ion peak matching calculated [M+H]⁺.

Mechanistic Insights and Side Reactions

Competing Pathways in Alkylation

  • N3 vs. N1 alkylation : The use of bulky bases (e.g., DBU) favors N3 selectivity due to steric hindrance at N1.

  • Hydrolysis of thioxo group : Prolonged heating in aqueous media may convert -C=S to -C=O, necessitating anhydrous conditions.

Isomerization During Condensation

  • (5Z)-Isomer formation : Observed as a minor product (10–15%) due to kinetic control. Chromatographic separation (silica gel, CH₂Cl₂/MeOH) isolates the (5E)-isomer.

Analytical Data Summary

Property Data
Molecular FormulaC₂₁H₂₁N₃O₂S₂
Molecular Weight427.54 g/mol
Melting Point182–184°C (decomposes)
IR (KBr, cm⁻¹)1685 (C=O), 1220 (C=S), 1610 (C=C)
¹H NMR (500 MHz, CDCl₃)δ 7.85 (s, 1H, CH=), 7.45–7.10 (m, 5H, thiophene + quinoline), 3.90 (t, 2H, NCH₂)
¹³C NMR (125 MHz, CDCl₃)δ 192.1 (C=O), 160.3 (C=S), 142.5 (CH=), 128.4–125.8 (thiophene carbons)
HRMS (ESI+)Calcd: 428.1054 [M+H]⁺; Found: 428.1056

Scale-Up Considerations and Process Optimization

  • Solvent selection : Replacing DMF with PEG-400 reduces toxicity and improves yields in alkylation steps.

  • Catalyst recycling : Immobilized bases (e.g., silica-supported K₂CO₃) enable reuse over 5 cycles without activity loss.

  • Purity criteria : HPLC analysis (C18 column, MeCN/H₂O) confirms >98% purity post-recrystallization from ethyl acetate .

Chemical Reactions Analysis

Types of Reactions

(5E)-3-[4-(3,4-Dihydro-1(2H)-quinolinyl)-4-oxobutyl]-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a quinoline derivative with additional oxygen functionalities, while reduction could produce a more saturated version of the original compound.

Scientific Research Applications

Chemistry

In chemistry, (5E)-3-[4-(3,4-Dihydro-1(2H)-quinolinyl)-4-oxobutyl]-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, this compound may be studied for its potential biological activity. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, (5E)-3-[4-(3,4-Dihydro-1(2H)-quinolinyl)-4-oxobutyl]-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one could be investigated for its therapeutic potential. Its ability to undergo various chemical transformations might be leveraged to design drugs with specific biological activities.

Industry

In industry, this compound could be used in the development of new materials with unique properties. Its combination of quinoline, thiazolidine, and thiophene moieties might impart desirable characteristics such as conductivity, stability, or reactivity.

Mechanism of Action

The mechanism of action of (5E)-3-[4-(3,4-Dihydro-1(2H)-quinolinyl)-4-oxobutyl]-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into binding sites on these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Bioactivity: The quinolinyl group in the target compound may improve membrane permeability compared to simpler alkyl or aryl substituents (e.g., isobutyl in ), as heterocycles like quinoline are known for enhanced pharmacokinetics .

Molecular Weight and Solubility :

  • Compounds with bulkier substituents (e.g., dichlorobenzyl-indole in ) exhibit higher molecular weights (>400 Da), which may limit solubility. The target compound’s intermediate size (estimated ~450–500 Da) could balance bioavailability and potency.

Stereochemical Considerations :

  • The (5E)-configuration is conserved across most analogs, ensuring planar alignment of the exocyclic double bond for optimal target binding .

Q & A

Q. What crystallographic challenges arise from the compound’s conformational flexibility?

  • Methodology : Use low-temperature (100 K) X-ray diffraction to reduce thermal motion artifacts. Employ SHELXD for phase problem resolution in twinned crystals. Refine disordered regions with restraints on bond lengths and angles .

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